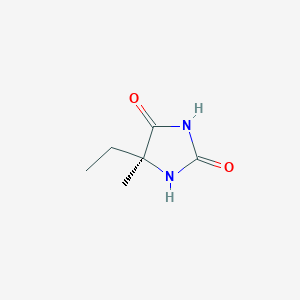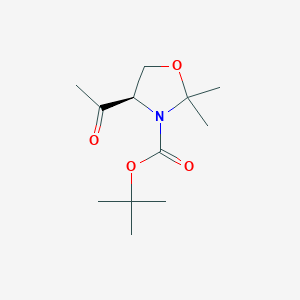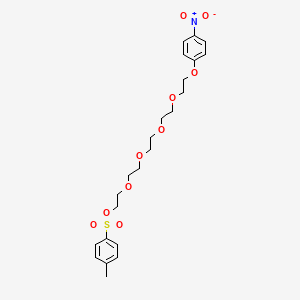
(S)-5-Ethyl-5-methylimidazolidine-2,4-dione
Descripción general
Descripción
(S)-5-Ethyl-5-methylimidazolidine-2,4-dione, commonly known as Levetiracetam, is a medication used to treat epilepsy. It was first approved by the FDA in 1999 and has since become a widely used antiepileptic drug. Levetiracetam is unique in its mechanism of action and has shown promising results in treating various types of seizures.
Mecanismo De Acción
Levetiracetam's mechanism of action is unique compared to other antiepileptic drugs. It binds to a synaptic vesicle protein called SV2A, which is involved in the release of neurotransmitters. By binding to SV2A, Levetiracetam modulates neurotransmitter release, reducing the likelihood of excessive neuronal firing and seizures.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have minimal effects on other neurotransmitter systems, such as GABA and glutamate, which are commonly targeted by other antiepileptic drugs. It also has a low potential for drug interactions and does not induce or inhibit cytochrome P450 enzymes. Levetiracetam is rapidly absorbed and has a half-life of approximately 6-8 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Levetiracetam's unique mechanism of action and low potential for drug interactions make it an attractive option for researchers studying epilepsy and other neurological disorders. However, its short half-life and rapid absorption can make dosing and administration challenging in animal models.
Direcciones Futuras
1. Further investigation into the potential use of Levetiracetam in treating other neurological disorders such as migraine headaches, neuropathic pain, and anxiety disorders.
2. Development of new formulations or delivery methods to improve the pharmacokinetics of Levetiracetam.
3. Studies to better understand the long-term effects of Levetiracetam use on neurological function and cognitive development.
4. Investigation into the potential use of Levetiracetam in combination with other antiepileptic drugs to improve seizure control.
5. Further characterization of the binding site and mechanism of action of Levetiracetam on SV2A.
Aplicaciones Científicas De Investigación
Levetiracetam has been extensively studied for its antiepileptic properties. It has been shown to be effective in treating various types of seizures, including partial-onset seizures, myoclonic seizures, and generalized tonic-clonic seizures. It has also been studied for its potential use in treating other neurological disorders such as migraine headaches, neuropathic pain, and anxiety disorders.
Propiedades
IUPAC Name |
(5S)-5-ethyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRBQDMBFFHMC-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)NC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)




![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B3323675.png)


![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)


![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)

